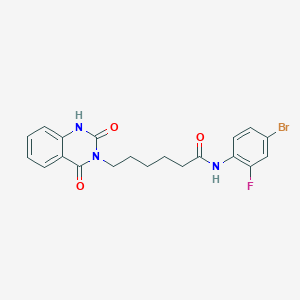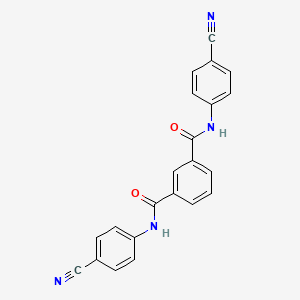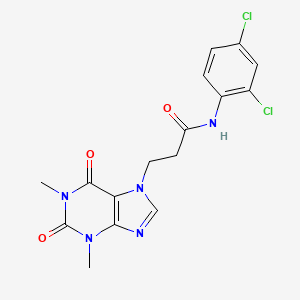![molecular formula C17H16BrN3O B14937832 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B14937832.png)
2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. This step yields 5-bromoindole.
Acylation: The 5-bromoindole is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-bromo-1H-indol-1-yl)acetyl chloride.
Amidation: The final step involves the reaction of 2-(5-bromo-1H-indol-1-yl)acetyl chloride with 2-(2-pyridyl)ethylamine in the presence of a base like sodium carbonate to yield the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Derivatives with different substituents on the indole ring.
Oxidation: Oxidized forms of the compound, such as aldehydes or carboxylic acids.
Reduction: Reduced forms, such as alcohols or amines.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It can be used to study the biological activities of indole derivatives and their interactions with biological targets.
Chemical Biology: The compound can serve as a tool for probing biological pathways and understanding the mechanism of action of indole-based compounds.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block for the development of new materials.
作用機序
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through binding to specific sites. The brominated indole moiety may play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(5-bromo-1H-indol-1-yl)propanoic acid
- 2-(5-bromo-1H-indol-1-yl)-acetic acid ethyl ester
- 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide
Uniqueness
This compound is unique due to the presence of both a brominated indole moiety and a pyridyl ethyl acetamide group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool for scientific research and potential therapeutic applications.
特性
分子式 |
C17H16BrN3O |
|---|---|
分子量 |
358.2 g/mol |
IUPAC名 |
2-(5-bromoindol-1-yl)-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C17H16BrN3O/c18-14-4-5-16-13(11-14)7-10-21(16)12-17(22)20-9-6-15-3-1-2-8-19-15/h1-5,7-8,10-11H,6,9,12H2,(H,20,22) |
InChIキー |
GKEQHWJRJWMKGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCNC(=O)CN2C=CC3=C2C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B14937749.png)


![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14937762.png)
![4-(pentanoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14937763.png)
![4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid](/img/structure/B14937773.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14937789.png)

![N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B14937806.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B14937815.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14937826.png)
![(2S,3R)-2-{[(3-hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid](/img/structure/B14937834.png)
